molecular formula C22H20O5 B2459591 ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-70-5

ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2459591
CAS No.: 620546-70-5
M. Wt: 364.397
InChI Key: HFSCHEJMZMIRDX-QBWRGEQUSA-N
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Description

Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative characterized by a 3-oxo-2,3-dihydrobenzofuran core substituted with an (E)-configured 3-phenylallylidene group at the 2-position and an ethyl propanoate ester at the 6-position.

Properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-3-25-22(24)15(2)26-17-12-13-18-20(14-17)27-19(21(18)23)11-7-10-16-8-5-4-6-9-16/h4-15H,3H2,1-2H3/b10-7+,19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSCHEJMZMIRDX-QBWRGEQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzofuran derivative with a phenylallylidene compound under acidic or basic conditions. The resulting intermediate is then esterified with ethyl propanoate in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzofuran moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : this compound has demonstrated the ability to reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core : The initial step usually involves the synthesis of the benzofuran moiety through cyclization reactions involving phenolic compounds and carbonyl precursors.
  • Introduction of Functional Groups : Subsequent reactions introduce the necessary functional groups (e.g., carbonyl and ether functionalities). These transformations often utilize standard organic reactions such as nucleophilic substitutions and condensation reactions.
  • Final Esterification : The final product is obtained through esterification processes that link the benzofuran derivative with ethyl propanoate derivatives.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against free radicals in vitro. This suggests its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound could significantly inhibit cell growth and induce apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent.
  • Anti-inflammatory Testing : In vivo studies demonstrated that administration of this compound reduced markers of inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of benzofuran derivatives modified at the 2- and 6-positions. Key structural variations among analogues include:

Compound Name Substituents on Benzylidene/Allied Group Ester Group Yield (%) Melting Point (°C) Key References
Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Target) (E)-3-phenylallylidene Ethyl propanoate N/A N/A -
Methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate 3-fluorobenzylidene Methyl propanoate N/A N/A
B1: Quinolin-2-ylmethylene derivative Quinolin-2-ylmethylene Acetylated sugar 65 189.9–190.2
B2: Quinolin-3-ylmethylene derivative Quinolin-3-ylmethylene Acetylated sugar 62 211.1–211.5
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) 2-oxo-1,2-dihydroquinoxalin-3-yl Ethyl propanoate 52 164–166
(Z)-Methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2,4,5-trimethoxybenzylidene Methyl propanoate N/A N/A
Propan-2-yl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylallylidene]-benzofuran-6-yl]oxy]acetate (E)-3-phenylallylidene Isopropyl acetate N/A N/A

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 3-fluoro in ) or extended aromatic systems (e.g., quinoline in B1/B2 ) enhance planarity and may improve intermolecular interactions, as reflected in higher melting points (B2: 211°C vs. B1: 190°C).
  • Ester Variations: Methyl and ethyl esters (e.g., vs. target compound) influence lipophilicity and bioavailability.
Spectroscopic and Analytical Data
Compound $ ^1H $ NMR Shifts (δ, ppm) HRMS (ESI) [M+H]$^+$ IR (C=O Stretching, cm$^{-1}$) References
B1 δ 8.20 (s, 2H), 7.79–7.57 (m, aromatic) N/A N/A
B2 δ 8.20 (s, 2H), 7.98–7.06 (m, aromatic) N/A N/A
3cd δ 11.85 (NH), 7.51–7.21 (m, aromatic), 4.21 (q, OCH2) 620.1763 (calc) 1680, 1655
Methyl 2-... N/A N/A N/A

Insights :

  • The downfield shifts in $ ^1H $ NMR (e.g., δ 11.85 for NH in 3cd ) confirm hydrogen bonding or conjugation effects.
  • IR data for 3cd shows two C=O stretches (1680, 1655 cm$^{-1}$), consistent with lactam and ketone functionalities.

Biological Activity

Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H17NO4
  • Molecular Weight : 299.32 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The molecular structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and antioxidant effects.

1. Antioxidant Activity

Research indicates that compounds with benzofuran structures exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress in cells. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), thereby protecting cellular integrity .

2. Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research on related benzofuran derivatives has shown promise in reducing inflammation in animal models of arthritis and other inflammatory diseases .

The biological activity of this compound can be explained through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It may affect signaling pathways like NF-kB and MAPK, which are crucial in the regulation of inflammatory responses and cell survival.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of a related benzofuran derivative using DPPH and ABTS assays, showing a significant reduction in free radical concentrations compared to control groups. This suggests that this compound may exhibit similar efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that a structurally related compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. The study reported a decrease in cell viability at concentrations above 10 µM after 48 hours of treatment .

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